molecular formula C7H16O3S B14726720 Acetic acid;2-propan-2-ylsulfanylethanol CAS No. 5862-49-7

Acetic acid;2-propan-2-ylsulfanylethanol

Katalognummer: B14726720
CAS-Nummer: 5862-49-7
Molekulargewicht: 180.27 g/mol
InChI-Schlüssel: VVHGYCNTOBZMGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;2-propan-2-ylsulfanylethanol is a chemical compound with the molecular formula C6H12O2S. It is known for its unique structure, which combines the properties of acetic acid and 2-propan-2-ylsulfanylethanol. This compound is used in various scientific and industrial applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-propan-2-ylsulfanylethanol typically involves the esterification of acetic acid with 2-propan-2-ylsulfanylethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include maintaining a temperature range of 60-80°C and using a molar ratio of 1:1 for acetic acid and 2-propan-2-ylsulfanylethanol .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the use of high-purity reactants and catalysts to achieve high conversion rates and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;2-propan-2-ylsulfanylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Acetic acid;2-propan-2-ylsulfanylethanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of acetic acid;2-propan-2-ylsulfanylethanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form stable intermediates and transition states .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid;2-propan-2-ylsulfanylethanol is unique due to the presence of the sulfur atom, which imparts distinct chemical properties compared to other esters. This sulfur atom enhances its reactivity and allows for the formation of unique products in chemical reactions .

Eigenschaften

CAS-Nummer

5862-49-7

Molekularformel

C7H16O3S

Molekulargewicht

180.27 g/mol

IUPAC-Name

acetic acid;2-propan-2-ylsulfanylethanol

InChI

InChI=1S/C5H12OS.C2H4O2/c1-5(2)7-4-3-6;1-2(3)4/h5-6H,3-4H2,1-2H3;1H3,(H,3,4)

InChI-Schlüssel

VVHGYCNTOBZMGI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)SCCO.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.